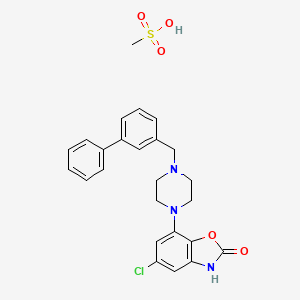
5-Chloro Bifeprunox Mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro Bifeprunox Mesylate is a chemical compound known for its role as an atypical antipsychotic agent. It is an agonist of the serotonin 5-hydroxytryptamine receptor 1A and exhibits partial agonism at dopamine D2 receptors. This compound is primarily investigated for its potential therapeutic applications in treating schizophrenia, psychosis, and Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro Bifeprunox Mesylate typically involves multiple steps, starting with the preparation of the core structure, followed by chlorination and mesylation. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization.
Mesylation: The final step involves the mesylation of the compound using methanesulfonyl chloride in the presence of a base like triethylamine
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro Bifeprunox Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Chloro Bifeprunox Mesylate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying receptor-ligand interactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding studies.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders such as schizophrenia and Parkinson’s disease.
Industry: Utilized in the development of new antipsychotic medications and as a tool in drug discovery
Mechanism of Action
The mechanism of action of 5-Chloro Bifeprunox Mesylate involves its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 receptors, which helps stabilize dopamine activity in the brain. Additionally, it is an agonist at serotonin 5-hydroxytryptamine receptor 1A, which may contribute to its efficacy in reducing negative symptoms of schizophrenia and minimizing extrapyramidal symptoms .
Comparison with Similar Compounds
Aripiprazole: Another atypical antipsychotic with partial agonism at dopamine D2 receptors.
SLV313: A compound with similar receptor activity, combining minimal D2 receptor agonism with 5-hydroxytryptamine receptor agonism.
SSR-181507: Shares similar pharmacological properties with 5-Chloro Bifeprunox Mesylate
Uniqueness: this compound is unique due to its specific receptor binding profile and its potential to reduce side effects commonly associated with other antipsychotic agents, such as weight gain and hyperprolactinemia .
Properties
IUPAC Name |
5-chloro-7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2.CH4O3S/c25-20-14-21-23(30-24(29)26-21)22(15-20)28-11-9-27(10-12-28)16-17-5-4-8-19(13-17)18-6-2-1-3-7-18;1-5(2,3)4/h1-8,13-15H,9-12,16H2,(H,26,29);1H3,(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUPEWPMZPFBNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC(=CC5=C4OC(=O)N5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724516 |
Source


|
| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217042-05-1 |
Source


|
| Record name | Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-5-chloro-1,3-benzoxazol-2(3H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B563441.png)
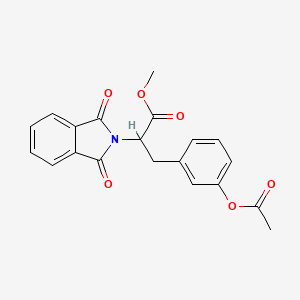
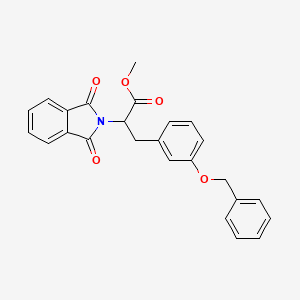
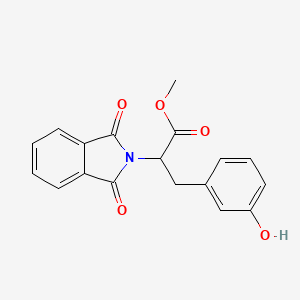
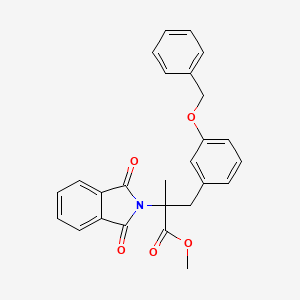
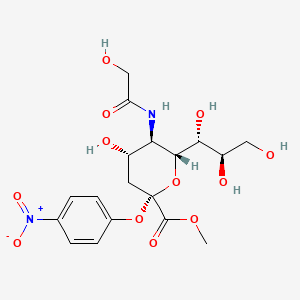

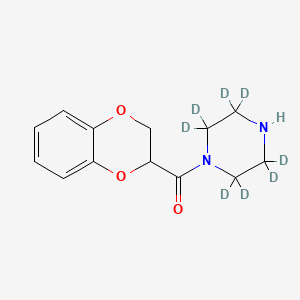
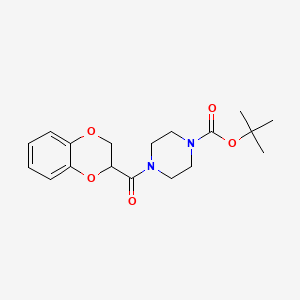
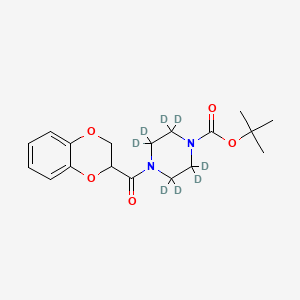

![1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)](/img/structure/B563457.png)
![17-Methyl-15,17,18,21-tetrazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,16(20),18-decaene](/img/structure/B563461.png)
![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)
